4-(Furan-2-yl)-2-methylbut-3-yn-2-ol

Description

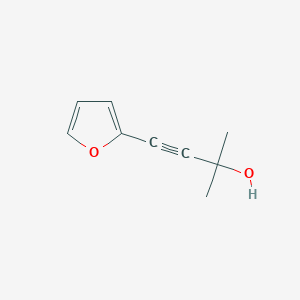

4-(Furan-2-yl)-2-methylbut-3-yn-2-ol is a tertiary alcohol featuring a furan-2-yl substituent and an alkyne group. Its molecular formula is C₉H₁₂O₂, with a molecular weight of 152.19 g/mol. The compound combines a rigid furan ring with a propargyl alcohol moiety, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The alkyne group enables click chemistry applications, while the furan ring may contribute to electronic effects and bioactivity .

Propriétés

Numéro CAS |

178173-83-6 |

|---|---|

Formule moléculaire |

C9H10O2 |

Poids moléculaire |

150.17 g/mol |

Nom IUPAC |

4-(furan-2-yl)-2-methylbut-3-yn-2-ol |

InChI |

InChI=1S/C9H10O2/c1-9(2,10)6-5-8-4-3-7-11-8/h3-4,7,10H,1-2H3 |

Clé InChI |

RSYMAJXXKUEKRD-UHFFFAOYSA-N |

SMILES |

CC(C)(C#CC1=CC=CO1)O |

SMILES canonique |

CC(C)(C#CC1=CC=CO1)O |

Synonymes |

3-Butyn-2-ol, 4-(2-furanyl)-2-methyl- (9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol (CAS 76347-62-1)

- Molecular Formula : C₁₁H₁₁BrO

- Key Features : A bromophenyl substituent replaces the furan-2-yl group.

- However, it may reduce solubility in polar solvents compared to the furan derivative .

4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol

- Molecular Formula : C₁₂H₁₄O₂

- Key Features : A methoxyphenyl group introduces electron-donating properties.

- Impact : Improved solubility in polar solvents due to the methoxy group. The electron-rich aromatic ring could stabilize charge-transfer complexes, influencing photophysical properties .

4-(Furan-3-yl)-3-methylbutan-2-ol (CAS 1555125-26-2)

- Molecular Formula : C₉H₁₄O₂

- Key Features : Furan-3-yl substituent and a secondary alcohol.

- The secondary alcohol may decrease steric hindrance, enhancing metabolic stability .

Functional Group Variations

4-(2-Furyl)-3-buten-2-one (CAS 623-15-4)

- Molecular Formula : C₈H₈O₂

- Key Features: Conjugated enone system instead of an alkyne and alcohol.

- Impact : The α,β-unsaturated ketone is prone to Michael additions, whereas the alkyne in the target compound offers orthogonal reactivity (e.g., cycloadditions). The absence of an alcohol group reduces hydrogen-bonding capacity, affecting solubility .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Functional Groups | Notable Properties |

|---|---|---|---|---|---|

| 4-(Furan-2-yl)-2-methylbut-3-yn-2-ol | C₉H₁₂O₂ | 152.19 | Furan-2-yl | Alkyne, tertiary alcohol | High reactivity via alkyne; moderate polarity |

| 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol | C₁₁H₁₁BrO | 239.11 | 4-Bromophenyl | Alkyne, tertiary alcohol | Lower solubility; electrophilic aryl group |

| 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol | C₁₂H₁₄O₂ | 190.24 | 4-Methoxyphenyl | Alkyne, tertiary alcohol | Enhanced solubility; electron-donating group |

| 4-(Furan-3-yl)-3-methylbutan-2-ol | C₉H₁₄O₂ | 154.21 | Furan-3-yl | Secondary alcohol | Altered electronic effects; reduced steric hindrance |

| 4-(2-Furyl)-3-buten-2-one | C₈H₈O₂ | 136.15 | 2-Furyl | α,β-unsaturated ketone | High reactivity for conjugate additions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.